Cas no 21299-26-3 (4-chlorocyclohexan-1-one)

4-Chlorocyclohexan-1-one is a chlorinated cyclohexanone derivative commonly employed as a versatile intermediate in organic synthesis. Its structure, featuring a reactive ketone group and a chlorine substituent, makes it valuable for further functionalization, including nucleophilic substitution or reduction reactions. The compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for synthesizing more complex molecules. Its stability under standard conditions and compatibility with a range of reagents enhance its utility in multistep synthetic routes. The presence of both electrophilic (carbonyl) and leaving group (chloro) functionalities allows for selective transformations, enabling precise structural modifications in target compounds.
4-chlorocyclohexan-1-one structure
4-chlorocyclohexan-1-one structure
Product name:4-chlorocyclohexan-1-one
CAS No:21299-26-3
MF:C6H9ClO
MW:132.588061094284
MDL:MFCD20621195
CID:2656955
PubChem ID:543522

4-chlorocyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-chlorocyclohexanone
    • 4β-Chlorocyclohexanone
    • 4-chlorocyclohexan-1-one
    • 4-Chloro-cyclohexanone
    • Cyclohexanone, 4-chloro-
    • EN300-255057
    • SCHEMBL1072394
    • InChI=1/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H
    • BUBAVJLZSWOEBV-UHFFFAOYSA-N
    • 4beta-Chlorocyclohexanone
    • 21299-26-3
    • MDL: MFCD20621195
    • Inchi: InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
    • InChI Key: BUBAVJLZSWOEBV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 132.0341926g/mol
  • Monoisotopic Mass: 132.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.0461 (rough estimate)
  • Boiling Point: 173.38°C (rough estimate)
  • Refractive Index: 1.4867 (estimate)

4-chlorocyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1294673-5g
4-Chloro-cyclohexanone
21299-26-3 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1294673-500mg
4-Chloro-cyclohexanone
21299-26-3 95%
500mg
$665 2024-07-28
Enamine
EN300-255057-0.25g
4-chlorocyclohexan-1-one
21299-26-3 95%
0.25g
$933.0 2024-06-19
Enamine
EN300-255057-1g
4-chlorocyclohexan-1-one
21299-26-3
1g
$1014.0 2023-09-14
Enamine
EN300-255057-10g
4-chlorocyclohexan-1-one
21299-26-3
10g
$4360.0 2023-09-14
eNovation Chemicals LLC
Y1294673-1g
4-Chloro-cyclohexanone
21299-26-3 95%
1g
$1115 2025-02-20
eNovation Chemicals LLC
Y1294673-500mg
4-Chloro-cyclohexanone
21299-26-3 95%
500mg
$665 2025-02-25
Enamine
EN300-255057-5.0g
4-chlorocyclohexan-1-one
21299-26-3 95%
5.0g
$2940.0 2024-06-19
Enamine
EN300-255057-1.0g
4-chlorocyclohexan-1-one
21299-26-3 95%
1.0g
$1014.0 2024-06-19
eNovation Chemicals LLC
Y1294673-1g
4-Chloro-cyclohexanone
21299-26-3 95%
1g
$1115 2024-07-28

4-chlorocyclohexan-1-one Related Literature

  • 1. 158. The fischer indole synthesis. Part V. The cyclisation of some cyclohexanone o-substituted hydrazones
    C. S. Barnes,K. H. Pausacker,W. E. Badcock J. Chem. Soc. 1951 730
  • 2. Chapter 11. Alicyclic compounds
  • 3. 305. Strychnine and brucine. Part XLVIII. Degradation of the strychnineacetic acid prepared from pseudostrychnine
    K. H. Pausacker,Robert Robinson J. Chem. Soc. 1947 1557
  • 4. CCCXXV.—Derivatives of tetrahydrocarbazole. Part VII. Reactions of 3-methyltetrahydrocarbazole. 6-chlorotetrahydrocarbazole, and their acyl derivatives
    Sydney Glenn Preston Plant,Reginald John Rosse J. Chem. Soc. 1928 2454
  • 5. 1 : 2 : 3 : 4-Tetrahydro-6-hydroxy-7-methylcarbazole and 3-hydroxy-2-methylcarbazole
    José A. Cummins,B. F. Kaye,Muriel L. Tomlinson J. Chem. Soc. 1954 1414

Additional information on 4-chlorocyclohexan-1-one

4-Chlorocyclohexan-1-One: A Comprehensive Overview

The compound 4-chlorocyclohexan-1-one (CAS No. 21299-26-3) is a significant molecule in the field of organic chemistry, particularly in the study of cyclic ketones and their derivatives. This compound, also referred to as chlorocyclohexanone, has garnered attention due to its unique structural properties and versatile applications in various chemical industries. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its chemical behavior and potential uses.

4-Chlorocyclohexan-1-one is characterized by a six-membered cyclohexane ring with a ketone group at position 1 and a chlorine substituent at position 4. This substitution pattern imparts distinct electronic and steric effects, making it an interesting subject for both academic research and industrial applications. The molecule's structure allows for a wide range of reactivity, enabling it to participate in various organic reactions such as nucleophilic additions, reductions, and cyclizations.

Recent studies have explored the synthesis of 4-chlorocyclohexan-1-one through innovative routes, including the use of transition metal catalysts and bio-inspired methods. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound from readily available starting materials. These methods not only improve yield but also reduce the environmental footprint of the synthesis process, aligning with current green chemistry trends.

The chemical properties of 4-chlorocyclohexan-1-one have been extensively studied, revealing its role as an intermediate in the synthesis of complex organic molecules. Its ability to undergo enantioselective reactions has made it valuable in the pharmaceutical industry, where chirality plays a crucial role in drug design. Recent research highlights its application in the synthesis of bioactive compounds, including potential antiviral agents and anticancer drugs.

In addition to its role in drug discovery, 4-chlorocyclohexan-1-one has found applications in materials science. Its thermal stability and reactivity make it suitable for use in polymer synthesis and as a precursor for advanced materials such as carbon nanotubes. Researchers have also investigated its potential as a building block for liquid crystal polymers, leveraging its rigid cyclic structure to enhance material properties.

The environmental impact of 4-chlorocyclohexan-1-one has been another area of focus. Studies have assessed its biodegradability and toxicity under various conditions, providing insights into its safe handling and disposal. These findings are crucial for industries utilizing this compound, ensuring compliance with environmental regulations and promoting sustainable practices.

Furthermore, advancements in computational chemistry have enabled detailed modeling of 4-chlorocyclohexan-1-one's molecular interactions. Quantum mechanical calculations have provided deeper insights into its electronic structure, reaction mechanisms, and potential interactions with biological systems. Such computational studies complement experimental work, accelerating the discovery process and reducing reliance on trial-and-error methods.

In conclusion, 4-chlorocyclohexan-1-one (CAS No. 21299-26-3) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an essential component in contemporary chemical research. As scientific advancements continue to unfold, the potential for new discoveries involving this compound remains vast and promising.

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(CAS:21299-26-3)4-chlorocyclohexan-1-one
A1031521
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):1094.0/4381.0/655.0